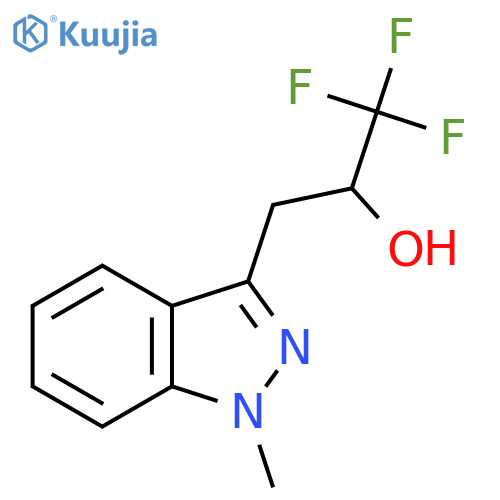Cas no 1465472-77-8 (1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol)

1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol
- AKOS015171487
- 1465472-77-8
- EN300-1933819
- CS-0352734
-
- インチ: 1S/C11H11F3N2O/c1-16-9-5-3-2-4-7(9)8(15-16)6-10(17)11(12,13)14/h2-5,10,17H,6H2,1H3
- InChIKey: BRMCXFIWGYSROJ-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1C2C=CC=CC=2N(C)N=1)O)(F)F
計算された属性
- せいみつぶんしりょう: 244.08234746g/mol
- どういたいしつりょう: 244.08234746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 38Ų
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1933819-0.05g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol |
1465472-77-8 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1933819-0.25g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol |
1465472-77-8 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1933819-1g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol |
1465472-77-8 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1933819-2.5g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol |
1465472-77-8 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1933819-1.0g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol |
1465472-77-8 | 1g |
$1343.0 | 2023-06-02 | ||
| Enamine | EN300-1933819-5.0g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol |
1465472-77-8 | 5g |
$3894.0 | 2023-06-02 | ||
| Enamine | EN300-1933819-0.1g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol |
1465472-77-8 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1933819-0.5g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol |
1465472-77-8 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1933819-10.0g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol |
1465472-77-8 | 10g |
$5774.0 | 2023-06-02 | ||
| Enamine | EN300-1933819-10g |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol |
1465472-77-8 | 10g |
$4236.0 | 2023-09-17 |
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-olに関する追加情報
Exploring the Properties and Applications of 1,1,1-Trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol (CAS No. 1465472-77-8)
In the realm of organic chemistry and pharmaceutical research, 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol (CAS No. 1465472-77-8) has emerged as a compound of significant interest. This fluorinated indazole derivative is gaining attention due to its unique structural features and potential applications in drug discovery. The presence of the trifluoromethyl group and the indazole moiety makes it a promising candidate for modulating biological activity, particularly in the development of targeted therapies.
The compound's CAS number 1465472-77-8 serves as a unique identifier, ensuring precise communication among researchers and regulatory bodies. Its systematic name, 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol, highlights key functional groups: the 1-methyl-1H-indazol-3-yl fragment, known for its prevalence in bioactive molecules, and the trifluoropropanol segment, which often enhances metabolic stability and membrane permeability. These attributes align with current trends in medicinal chemistry, where fluorinated compounds are increasingly explored for their improved pharmacokinetic properties.
Recent studies have focused on the role of fluorinated indazole derivatives in addressing challenges such as enzyme inhibition and receptor modulation. Researchers are particularly interested in how the trifluoro group influences electronic effects and lipophilicity—a hot topic in drug design forums and AI-driven molecular modeling discussions. Computational chemists frequently search for "fluorine effects on drug potency" or "indazole-based scaffolds," reflecting the relevance of compounds like 1465472-77-8 in contemporary science.
From a synthetic perspective, 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol offers versatility. It can serve as a building block for more complex structures, especially in fragment-based drug discovery—a strategy trending in pharmaceutical R&D. The compound's propan-2-ol backbone allows for further derivatization, meeting the demand for "custom fluorinated intermediates" often queried in chemical databases. This adaptability positions it as a valuable tool for researchers exploring structure-activity relationships (SAR).
In analytical chemistry, the characterization of CAS 1465472-77-8 involves advanced techniques like NMR (notably 19F-NMR) and LC-MS, topics frequently searched by lab technicians. The compound's stability under various pH conditions—another trending research angle—makes it suitable for probing drug formulation challenges. Discussions on "fluorine in medicinal chemistry" or "indazole solubility enhancers" often reference such molecules, underscoring their interdisciplinary importance.
Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in designing fluorinated coatings with tailored surface properties. The 1-methyl-1H-indazole component may contribute to π-stacking interactions, a concept explored in organic electronics—a field gaining traction in sustainable technology circles. Searches for "fluorinated aromatic materials" or "indazole-based polymers" highlight this intersection.
Quality control of 1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol requires stringent protocols, as purity is critical for research reproducibility—a major concern voiced in scientific communities. Analytical method development for such compounds is a frequent topic in chromatography forums, with researchers seeking "HPLC methods for fluorinated heterocycles."
In conclusion, 1465472-77-8 represents a convergence of multiple scientific priorities: fluorination strategies, heterocyclic chemistry, and rational drug design. Its study addresses frequently asked questions about "improving drug-like properties" while offering tangible solutions to real-world research challenges. As the scientific community continues to explore fluorinated architectures, this compound will undoubtedly remain a subject of keen interest and innovative applications.
1465472-77-8 (1,1,1-trifluoro-3-(1-methyl-1H-indazol-3-yl)propan-2-ol) 関連製品
- 1784380-03-5(5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine)
- 866019-66-1(3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one)
- 921837-61-8(N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(2-methylphenoxy)acetamide)
- 2411267-40-6(N-(5-cyanothiophen-2-yl)methylbut-2-ynamide)
- 2172528-79-7({2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine)
- 946785-77-9(4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine)
- 90691-33-1(Ethyl Acetate-d3)
- 881073-72-9(3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide)
- 136605-78-2(1-(2-cyclopropylphenyl)piperazine)
- 777807-92-8(N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine)




